

# Lcq908 (Pradigastat): A Technical Guide on its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Lcq908**, also known as Pradigastat, is a potent and selective small-molecule inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a critical enzyme in the final step of triglyceride (TG) synthesis. By targeting this enzyme, particularly in the enterocytes of the small intestine, **Lcq908** effectively modulates the absorption of dietary fats and the subsequent formation of chylomicrons. This mechanism of action has positioned **Lcq908** as a therapeutic candidate for metabolic disorders characterized by hypertriglyceridemia, most notably Familial Chylomicronemia Syndrome (FCS). This document provides a comprehensive overview of the biological activity, mechanism of action, quantitative data, and experimental protocols associated with **Lcq908**, intended for a technical audience in the field of biomedical research and drug development.

## **Core Mechanism of Action**

The primary biological activity of **Lcq908** is the selective inhibition of the enzyme Diacylglycerol Acyltransferase 1 (DGAT1).[1][2] DGAT1 catalyzes the final and committed step in the synthesis of triglycerides, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1] This enzymatic activity is highly expressed in the small intestine, where it is essential for the absorption of dietary fat.[2] By inhibiting DGAT1, **Lcq908** reduces the synthesis of triglycerides in enterocytes, thereby decreasing the formation and secretion of



triglyceride-rich chylomicrons into the bloodstream.[2] This leads to a significant reduction in postprandial hypertriglyceridemia.[2]

## **Signaling Pathway and Point of Intervention**

The diagram below illustrates the triglyceride synthesis pathway within an intestinal enterocyte and highlights the specific point of intervention for **Lcq908**.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. rareconnect.org [rareconnect.org]
- 2. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lcq908 (Pradigastat): A Technical Guide on its Biological Activity and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610185#lcq908-biological-activity-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com